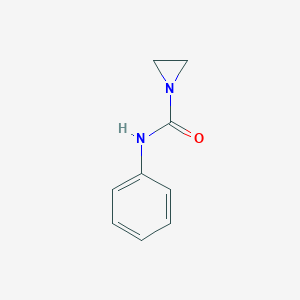
Silicotungstic acid
概要
説明
Silicotungstic acid, also known as tungstosilicic acid, is a heteropoly acid with the chemical formula H4[SiW12O40]. It forms hydrates H4[SiW12O40]·nH2O. In freshly prepared samples, n is approximately 29, but after prolonged desiccation, n = 6 . It is a white solid although impure samples appear yellow .
Synthesis Analysis
The free acid is produced by combining sodium silicate and tungsten trioxide followed by treatment of the mixture with hydrochloric acid . A facile solvothermal method was used for the synthesis of silicotungstic acid (HSiW) immobilized on Ce-based metal organic framework (Ce-BDC) and embedded in Zr-based metal-organic framework (UiO-66(Zr)) composite catalyst .Molecular Structure Analysis
The polyoxo cluster adopts a Keggin structure, with Td point group symmetry . The molecular formula is H4O40SiW12 and the molecular weight is 2878.16 .Chemical Reactions Analysis
Silicotungstic acid is used to manufacture ethyl acetate by the alkylation of acetic acid by ethylene: C2H4 + CH3CO2H → CH3CO2C2H5 . It has also been commercialized for the oxidation of ethylene to acetic acid: C2H4 + O2 → CH3CO2H .Physical And Chemical Properties Analysis
Silicotungstic acid is a white to pale yellow crystalline powder . It is very soluble in water and polar organic solvents, and relatively insoluble in nonpolar organic solvents . It has a strong acid property .科学的研究の応用
Biodiesel Production : Silicotungstic acid anchored to mesoporous siliceous support (KIT-6) has been used as a catalyst in biodiesel production from high free fatty acid containing feedstock. It showed efficient catalytic performance with a conversion rate reaching 99% (Bala, de Souza, Misra, & Chidambaram, 2015).
Electrochemical Storage Devices : Silicotungstic acid, along with phosphotungstic acid, has been used as an aqueous electrolyte in electrochemical storage devices, demonstrating good proton conductivity and performance comparable to sulfuric acid (Lian & Li, 2008).
Catalysis in Organic Synthesis : Silicotungstic acid has played a significant role as an efficient catalyst in various organic reactions, including the synthesis of biologically potent organic scaffolds with pharmaceutical and industrial applications (Mukherjee, 2020).
Fuel Cell Applications : Silicotungstic acid has been incorporated into phosphoric acid doped polybenzimidazole membranes for proton exchange membrane fuel cells (PEMFCs), enhancing mechanical stability and proton conductivity (Nguyen et al., 2017).
Electrodeposition of Copper : The addition of silicotungstic acid in the electrodeposition of copper in sulfuric acid has been studied, showing its influence on the kinetic parameters of electrodeposition (Fricoteaux & Savadogo, 1999).
Degradation of Organic Dyes : Silicotungstic acid has been used in the catalytic degradation of organic dyes like methylene blue and rhodamine B, demonstrating efficient degradation in the presence of NaBH4 (Ucar et al., 2017).
Photocatalytic Degradation : Silicotungstic acid has served as a photocatalyst for the degradation of methyl orange solution, showing effectiveness under certain conditions (Wei, 2001).
Organic–Inorganic Nanocomposite Membranes : Silicotungstic acid and poly(vinyl alcohol) composites have been developed for applications requiring thermal stability and conductivity (Shanmugam, Viswanathan, & Varadarajan, 2006).
Proton Conductivity : Silicotungstic acid hydrate mixed with phosphoric acid has shown high conductivity and stability, making it useful in various applications (Sun, Macfarlane, & Forsyth, 2001).
Water Splitting : It has been used in a recyclable redox mediator system for the separate production of hydrogen and oxygen from water, offering a safer and more efficient method for hydrogen production (Rausch et al., 2014).
Starch Conversion : Activated carbon supported silicotungstic acid has been used as a catalyst for converting starch to glucose, demonstrating high selectivity and efficiency (Kumar, Pulidindi, & Gedanken, 2015).
作用機序
Safety and Hazards
将来の方向性
Silicotungstic acid has been proposed as a mediator in the production of hydrogen through electrolysis of water by a process that would reduce the danger of explosion while allowing efficient hydrogen production at low current densities, conducive to hydrogen production using renewable energy . It has also been used in the fabrication of catalysts for green biofuel production .
特性
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYHILWFSGVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2878.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silicotungstic acid | |
CAS RN |
11130-20-4 | |
| Record name | 12-Wolframosilicic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



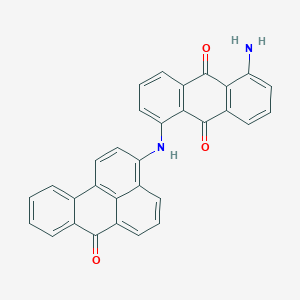
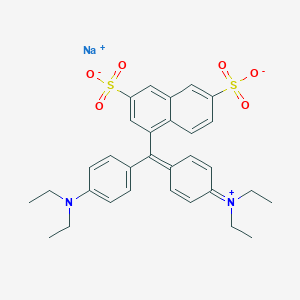
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

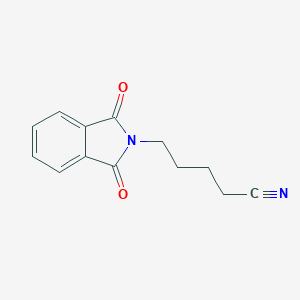

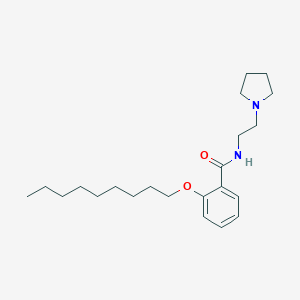
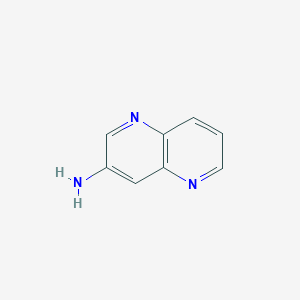
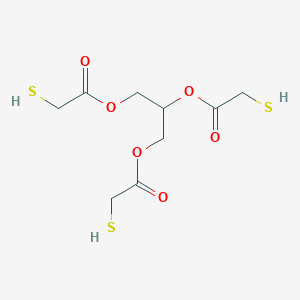
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
